Cas no 128585-07-9 (5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI))
![5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI) structure](https://fr.kuujia.com/scimg/cas/128585-07-9x500.png)
128585-07-9 structure
Nom du produit:5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI)
5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI)
- 4-hydroxy-2-[2-(2-hydroxyethoxy)propan-2-yl]-6-(4-hydroxyphenyl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-...
- 5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl
- eriotriochin
- 4-hydroxy-2-[2-(2-hydroxyethoxy)propan-2-yl]-6-(4-hydroxyphenyl)-9-(3-methylbut-2-en-1-yl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 2,3-dihydro-4-hydroxy-2-(1-(2-hydroxyethoxy)-1-methylethyl)-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-
- LMPK12050186
- DTXSID90926169
- CHEBI:184828
- SCHEMBL572233
- 4-Hydroxy-2-[2-(2-hydroxyethoxy)propan-2-yl]-6-(4-hydroxyphenyl)-9-(3-methylbut-2-en-1-yl)-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-5-one
- 128585-07-9
- 4-hydroxy-2-[2-(2-hydroxyethoxy)propan-2-yl]-6-(4-hydroxyphenyl)-9-(3-methylbut-2-enyl)-2,3-dihydrouro[3,2-g]chromen-5-one
-
- Piscine à noyau: InChI=1S/C27H30O7/c1-15(2)5-10-18-25-19(13-21(34-25)27(3,4)33-12-11-28)23(30)22-24(31)20(14-32-26(18)22)16-6-8-17(29)9-7-16/h5-9,14,21,28-30H,10-13H2,1-4H3
- La clé Inchi: GOCBWVPDSGUSDT-UHFFFAOYSA-N
- Sourire: OCCOC(C1OC2=C(C3OC=C(C4C=CC(O)=CC=4)C(=O)C=3C(O)=C2C1)C/C=C(\C)/C)(C)C
Propriétés calculées
- Qualité précise: 466.1992
- Masse isotopique unique: 466.19915329g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 7
- Complexité: 791
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.8
- Surface topologique des pôles: 105Ų
Propriétés expérimentales
- Le PSA: 105.45
5H-Furo[3,2-g][1]benzopyran-5-one,2,3-dihydro-4-hydroxy-2-[1-(2-hydroxyethoxy)-1-methylethyl]-6-(4-hydroxyphenyl)-9-(3-methyl-2-butenyl)-(9CI) Littérature connexe
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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